3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Chlorophenoxyethyl Intermediate: The initial step involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol.
Thioether Formation: The 2-(2-chlorophenoxy)ethanol is then reacted with a thiol compound, such as thiourea, under basic conditions to form the corresponding thioether, 2-(2-chlorophenoxy)ethyl sulfide.
Triazole Ring Formation: The thioether is then subjected to cyclization with a suitable hydrazine derivative to form the triazole ring. This step typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.
Benzodioxinyl Group Introduction: Finally, the benzodioxinyl group is introduced through a coupling reaction with a suitable benzodioxinyl halide or ester, resulting in the formation of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Chemical Reactions Analysis
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The benzodioxinyl group can participate in coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring and functional groups make it a potential candidate for the development of new antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound can be used in studies to understand its mechanism of action and interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential therapeutic applications and toxicity profiles.
Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, where its stability and reactivity can be advantageous.
Mechanism of Action
The mechanism of action of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. Additionally, the compound’s functional groups can interact with cellular receptors and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a benzodioxinyl group and a thieno[2,3-d]pyrimidinone ring, making it structurally similar but with different biological activities .
- N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Bromobenzenesulfonamides : These compounds contain a benzodioxinyl group and a sulfonamide moiety, which contribute to their potential therapeutic applications .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[2-(2-chlorophenoxy)ethylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3O3S/c1-23-18(13-6-7-16-17(12-13)25-9-8-24-16)21-22-19(23)27-11-10-26-15-5-3-2-4-14(15)20/h2-7,12H,8-11H2,1H3 |
InChI Key |
KSHYDAGJESNTSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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